molecular formula C15H21FN2O B3058713 N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide CAS No. 912770-96-8

N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide

Cat. No. B3058713
CAS RN: 912770-96-8
M. Wt: 264.34 g/mol
InChI Key: OIJYKEXUMQJOED-UHFFFAOYSA-N
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Description

N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide (NACFBA) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and autoimmune disorders. NACFBA has been studied for its potential to modulate the activity of several key enzymes and receptors involved in the pathogenesis of these diseases. Finally, the paper will discuss some potential future directions for research on NACFBA.

Scientific Research Applications

Synthesis and Derivative Formation

  • N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide and its derivatives have been synthesized and characterized, providing a basis for further applications in various fields. For instance, Anderson, Burks, and Harruna (1988) synthesized 3-fluoro-1-aminoadamantane and its derivatives, demonstrating a methodology that could be applicable to the synthesis of N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide derivatives (Anderson, Burks, & Harruna, 1988).

Antimicrobial Activity

  • Fluorinated benzamides have shown promising antimicrobial properties. Carmellino et al. (1994) investigated the antimicrobial activity of fluorinated benzamides, finding significant effectiveness against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

Neuroleptic Potential

  • Research has also explored the potential neuroleptic properties of benzamides. Iwanami et al. (1981) synthesized benzamides as potential neuroleptics, finding that certain derivatives showed inhibitory effects on apomorphine-induced behavior in rats (Iwanami et al., 1981).

Crystallographic Studies

  • The crystal structures of certain fluorinated benzamides have been studied, providing insight into their molecular interactions and potential applications. Chopra and Row (2008) identified polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide due to crystal structure disorder, which can be relevant for understanding the structural properties of similar compounds (Chopra & Row, 2008).

Applications in Alzheimer's Disease Research

  • Fluorinated benzamides have been utilized in imaging studies related to Alzheimer's disease. Kepe et al. (2006) used a fluorinated benzamide derivative as a molecular imaging probe for quantifying serotonin receptors in the brains of Alzheimer's patients (Kepe et al., 2006).

Antiviral Activity

  • Benzamide-based derivatives have shown potential in antiviral applications. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles, demonstrating significant antiviral activities against bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

N-[1-(aminomethyl)cycloheptyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c16-13-7-5-6-12(10-13)14(19)18-15(11-17)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJYKEXUMQJOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587555
Record name N-[1-(Aminomethyl)cycloheptyl]-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912770-96-8
Record name N-[1-(Aminomethyl)cycloheptyl]-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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